molecular formula C13H16N4O B12601204 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 917604-73-0

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12601204
CAS No.: 917604-73-0
M. Wt: 244.29 g/mol
InChI Key: SWTRBHWLRFCKGD-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized from 4-tert-butylphenylamine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

    Formation of the Carboxamide: The triazole intermediate is then reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-(4-tert-butylphenyl)-1H-1,2,3-triazole: This compound has a similar triazole ring but with a butyl group instead of a carboxamide group.

    4-tert-Butylphenylacetylene: This compound shares the 4-tert-butylphenyl group but lacks the triazole ring.

Uniqueness

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of the triazole ring and the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H21_{21}N3_3O2_2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 1096911-74-8

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound demonstrated selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells (Jurkat cells), with a GI50_{50} value around 0.63 μM, comparable to standard chemotherapeutics like doxorubicin (GI50_{50} = 0.65 μM) .
    • It exhibited high cytotoxicity towards other cancer cell lines including CAKI-1 (kidney cancer), LOX IMVI (melanoma), and UO-31 (renal cancer), with notable GI50_{50} values indicating strong antiproliferative effects .
  • Mechanisms of Action :
    • The compound induced morphological changes in treated cells, such as apoptotic bodies and membrane blebbing, indicative of apoptosis .
    • It was observed to reduce mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA, suggesting a novel mechanism of action that may involve targeting mitochondrial pathways or other cellular processes .

Comparative Activity

A comparative analysis of various triazole derivatives has shown that modifications in the phenyl groups can significantly alter their biological activities. For example, substituents like thiocyanato groups have been shown to enhance anticancer efficacy while maintaining a favorable ADME profile (Absorption, Distribution, Metabolism, and Excretion) for drug development .

Data Table: Biological Activity Summary

Cell Line GI50_{50} (μM) Activity Type Notes
Jurkat (leukemia)0.63CytotoxicComparable to doxorubicin
CAKI-1 (kidney)0.15CytotoxicHigh sensitivity
LOX IMVI (melanoma)Not specifiedCytotoxicSignificant growth inhibition
UO-31 (renal)Not specifiedCytotoxicSignificant growth inhibition

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in preclinical settings:

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer properties of various triazole derivatives including this compound against multiple cancer cell lines. The results indicated that structural modifications could optimize their efficacy and specificity toward cancer cells .
  • Mechanistic Insights :
    • Investigations into the cellular mechanisms revealed that compounds like this compound could induce apoptosis through mitochondrial pathways and alter cell cycle progression in treated cells .

Properties

CAS No.

917604-73-0

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-(4-tert-butylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C13H16N4O/c1-13(2,3)9-4-6-10(7-5-9)17-8-11(12(14)18)15-16-17/h4-8H,1-3H3,(H2,14,18)

InChI Key

SWTRBHWLRFCKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

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